

Introduction to the Tolman Cone Angle

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-
Bis(dicyclohexylphosphino)ethane

Cat. No.: B1585223

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In coordination chemistry, the steric bulk of a ligand is a crucial factor that influences the reactivity, selectivity, and stability of metal complexes. The Tolman cone angle (θ) is a widely accepted metric to quantify the steric hindrance of phosphine ligands. It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand.[1][2][3] A larger cone angle signifies greater steric bulk, which can impact substrate binding, reaction rates, and the coordination number of the metal center.[4][5]

The dcpe ligand, with its two bulky dicyclohexylphosphino groups linked by an ethane backbone, is recognized for its significant steric presence and strong electron-donating properties.

Quantitative Data: Tolman Cone Angle of dcpe

The Tolman cone angle for dcpe has been reported to be 142° . [4] This value places it in the category of bulky phosphine ligands. For comparative purposes, the table below lists the Tolman cone angles of several common phosphine ligands.

Ligand	Abbreviation	Tolman Cone Angle (θ) in degrees
1,2-Bis(dicyclohexylphosphino)ethane	dcpe	142[4]
Trimethylphosphine	PMe ₃	118[4]
Triethylphosphine	PEt ₃	132[4]
Triphenylphosphine	PPh ₃	145[4]
Tricyclohexylphosphine	PCy ₃	170[6]
Tri-tert-butylphosphine	P(t-Bu) ₃	182[4]
1,2-Bis(diphenylphosphino)ethane	dppe	125[4]

Methodology for Determining the Tolman Cone Angle

The determination of the Tolman cone angle can be approached through both experimental and computational methods.

Original Experimental Protocol (Tolman's Method)

The original method developed by Chadwick A. Tolman was based on measurements from physical space-filling (CPK) models of the phosphine ligands coordinated to a nickel center.[1][4][5]

Key Steps:

- **Model Construction:** A physical CPK model of the phosphine ligand is constructed.
- **Coordination to a Metal Center:** The ligand is attached to a model of a metal center (originally nickel) with a standardized metal-phosphorus (M-P) bond length of 2.28 Å.[1][5]

- **Measurement of the Cone Angle:** The cone angle is then measured as the angle that encompasses all the atoms of the ligand. For asymmetrical ligands, an effective cone angle is calculated by taking an average of the half-angles of the individual substituents.[\[4\]](#)[\[5\]](#)

Modern Computational Protocols

With advancements in computational chemistry, the determination of Tolman cone angles is now predominantly performed using computational methods. These methods offer a more precise and less subjective approach.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Key Steps:

- **Ligand Geometry Optimization:** The three-dimensional structure of the phosphine ligand is optimized using computational methods such as Density Functional Theory (DFT) or Molecular Mechanics (MM).[\[7\]](#)[\[8\]](#)[\[9\]](#) This can be done for the free ligand or, more accurately, for the ligand coordinated to a specific metal center.
- **Complex Construction:** A model of the metal-ligand complex is constructed in silico.
- **Cone Angle Calculation:** An algorithm is used to calculate the angle of the cone that originates from the metal atom and encompasses the van der Waals radii of all the ligand's atoms.[\[10\]](#) For bidentate ligands like dcpe, the bite angle (the P-M-P angle) is a critical parameter in the calculation.[\[4\]](#)[\[5\]](#)

Visualizing the Workflow

The following diagrams illustrate the conceptual workflows for both the original and modern methods of determining the Tolman cone angle.

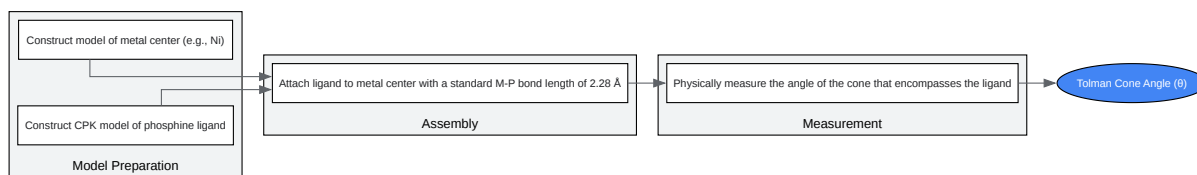


Figure 1: Tolman's Original Experimental Workflow for Cone Angle Determination

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Caption: Workflow of Tolman's original method.

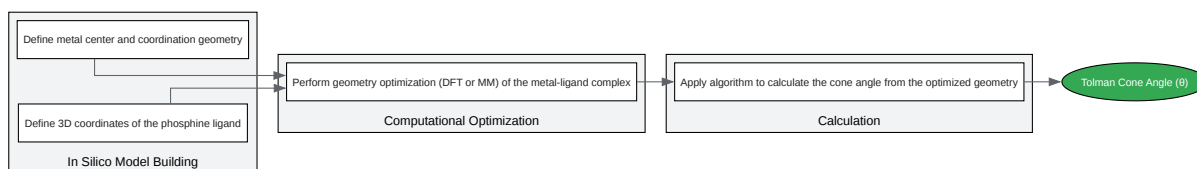


Figure 2: Modern Computational Workflow for Cone Angle Determination

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Caption: Workflow of modern computational method.

Conclusion

The Tolman cone angle is an indispensable parameter for chemists working with phosphine ligands. The value of 142° for dcpe confirms its significant steric bulk, which is a key feature to consider in the design and application of its metal complexes in catalysis and drug

development. The evolution of methodologies from physical models to sophisticated computational approaches has enhanced the accuracy and accessibility of determining this crucial steric descriptor.

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- To cite this document: BenchChem. [Introduction to the Tolman Cone Angle]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585223#tolman-cone-angle-of-dcpe-ligand>]

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